molecular formula C8H10BrNO B1527637 2-Bromo-4-methoxy-6-methylaniline CAS No. 1100394-71-5

2-Bromo-4-methoxy-6-methylaniline

Cat. No. B1527637
M. Wt: 216.07 g/mol
InChI Key: HCOQQRSOSIHZAS-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-methylaniline is a chemical compound that participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .


Synthesis Analysis

The synthesis of 2-Bromo-4-methoxy-6-methylaniline involves several steps. It starts with the reaction of 2-bromo-4-methylaniline with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide . More detailed procedures can be found in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-methoxy-6-methylaniline is C7H8BrN, and its molecular weight is 186.05 .


Chemical Reactions Analysis

2-Bromo-4-methoxy-6-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .


Physical And Chemical Properties Analysis

2-Bromo-4-methoxy-6-methylaniline is a liquid at 20°C. It has a melting point of 17°C, a boiling point of 240°C, a density of 1.49 g/mL at 25°C, and a refractive index of 1.60 .

Scientific Research Applications

General Use 2-Bromo-4-methoxy-6-methylaniline is a chemical compound with the molecular formula C8H10BrNO . It is often used in the field of organic synthesis .

Specific Application One specific application of 2-Bromo-4-methoxy-6-methylaniline is in the synthesis of iminophosphoranes . This process typically involves the reaction of 2-Bromo-4-methoxy-6-methylaniline with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me3Al . The product of this reaction, iminophosphoranes, are valuable intermediates in organic synthesis .

Safety And Hazards

2-Bromo-4-methoxy-6-methylaniline is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2-bromo-4-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOQQRSOSIHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Lee, WH Huang, TL Lin, KM Shih… - Journal of …, 1995 - Wiley Online Library
New substituted 1,3‐dihydro‐3,3‐dimethyl‐2H‐indol‐2‐one derivatives 19–29 and 34–43 were synthesized and examined for their inotropic activity in isolated dog ventricular tissues. …
Number of citations: 7 onlinelibrary.wiley.com

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